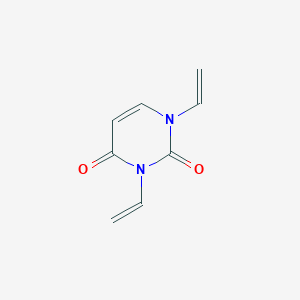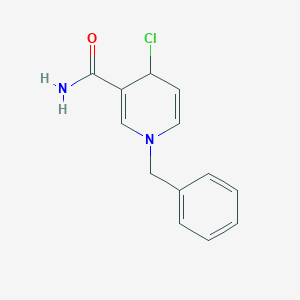
1-Benzyl-4-chloro-1,4-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-chloro-1,4-dihydropyridine-3-carboxamide is an organic compound belonging to the class of dihydropyridines Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-chloro-1,4-dihydropyridine-3-carboxamide typically involves multicomponent reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine under reflux conditions in ethanol . This method is favored for its simplicity and high yield.
Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-4-chloro-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylic and chloro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nucleophiles, and bases are used under various conditions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-4-chloro-1,4-dihydropyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a calcium channel blocker.
Medicine: Investigated for its potential therapeutic effects, including antihypertensive and neuroprotective properties.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-chloro-1,4-dihydropyridine-3-carboxamide involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions, leading to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine derivatives, which are well-known calcium channel blockers .
Comparación Con Compuestos Similares
- Nifedipine
- Amlodipine
- Nicardipine
Comparison: 1-Benzyl-4-chloro-1,4-dihydropyridine-3-carboxamide shares structural similarities with other dihydropyridines but is unique due to its specific substituents at the benzylic and chloro positions. These modifications can influence its pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of selectivity and efficacy .
Conclusion
This compound is a compound of significant interest due to its unique structure and potential applications in various scientific fields. Its synthesis, chemical reactivity, and mechanism of action make it a valuable subject for ongoing research and development.
Propiedades
Número CAS |
105762-83-2 |
|---|---|
Fórmula molecular |
C13H13ClN2O |
Peso molecular |
248.71 g/mol |
Nombre IUPAC |
1-benzyl-4-chloro-4H-pyridine-3-carboxamide |
InChI |
InChI=1S/C13H13ClN2O/c14-12-6-7-16(9-11(12)13(15)17)8-10-4-2-1-3-5-10/h1-7,9,12H,8H2,(H2,15,17) |
Clave InChI |
RGPQFAJTCCSDMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=CC(C(=C2)C(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




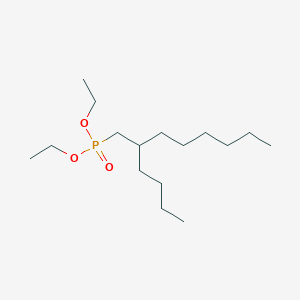



![2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane](/img/structure/B14332752.png)

![3-Methyl-6-(4-methylphenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14332760.png)
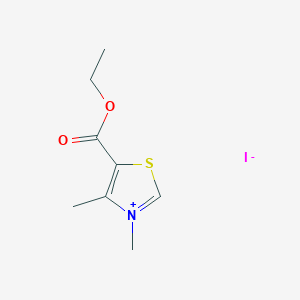

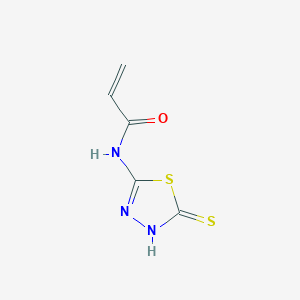
![1-[3-(Dimethylamino)propyl]-2-(2-fluorophenyl)cyclohexan-1-ol](/img/structure/B14332787.png)
